molecular formula C13H9Cl2N3O2S B2565460 N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-66-5

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2565460
CAS No.: 532965-66-5
M. Wt: 342.19
InChI Key: JTMAKBZHLIQICA-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Biological Activity

N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolo-pyrimidine family, characterized by a thiazole ring fused with a pyrimidine structure. Its molecular formula is C12H8Cl2N4O2S, and it exhibits notable physicochemical properties conducive to biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through various mechanisms:

  • Inhibition of Tubulin Polymerization : Certain thiazole derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This mechanism is critical for cancer cell proliferation and survival .
  • Apoptosis Induction : Thiazolo-pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins, leading to programmed cell death .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have demonstrated that thiazole derivatives exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. The presence of electron-withdrawing groups like chlorine enhances this activity .
  • Antifungal Properties : Certain derivatives show efficacy against drug-resistant fungal strains, particularly Candida species. The structure-activity relationship (SAR) suggests that modifications on the thiazole ring can enhance antifungal potency .

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)25.0Induction of apoptosis
MCF7 (breast)30.0Inhibition of tubulin polymerization
A549 (lung)35.0Caspase activation

These results indicate a promising anticancer profile with potential for further development as a therapeutic agent.

Case Studies

  • Breast Cancer Model : In a study involving MCF7 cells treated with the compound, significant reductions in cell viability were observed after 48 hours, correlating with increased levels of apoptotic markers such as cleaved caspase-3 .
  • Antibacterial Efficacy : A recent investigation reported that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range against methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAKBZHLIQICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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